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Compound of Interest

Compound Name: Butyl 3-chloropropanoate

Cat. No.: B1266179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions

involving Butyl 3-chloropropanoate. This versatile building block, characterized by its ester

functional group and a reactive chlorine atom at the β-position, is a valuable intermediate in

organic synthesis, particularly for the introduction of a butoxycarbonylpropyl moiety.

Physical and Chemical Properties
A summary of the key physical and chemical properties of Butyl 3-chloropropanoate (CAS

No. 27387-79-7) is provided in the table below.[1] This data is essential for reaction setup and

safety considerations.

Property Value

Molecular Formula C₇H₁₃ClO₂

Molecular Weight 164.63 g/mol

Density 1.035 g/cm³

Boiling Point 196.3 °C at 760 mmHg

Flash Point 77.9 °C
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Core Reactivity
The primary reactivity of Butyl 3-chloropropanoate is centered on the electrophilic carbon

bearing the chlorine atom. As a primary alkyl chloride, it readily undergoes nucleophilic

substitution reactions (SN2) with a variety of nucleophiles. The ester group is generally stable

under neutral or mildly acidic or basic conditions but can be hydrolyzed under stronger

conditions.

Experimental Protocols
The following sections detail experimental procedures for common reaction types involving

Butyl 3-chloropropanoate.

Nucleophilic Substitution: Alkylation of Amines
The reaction of Butyl 3-chloropropanoate with primary or secondary amines provides a

straightforward method for the synthesis of N-substituted-β-alanine butyl esters. These

products can be valuable intermediates in the synthesis of various bioactive molecules.

Example: Synthesis of Butyl 3-(piperidin-1-yl)propanoate

This protocol describes the N-alkylation of piperidine with Butyl 3-chloropropanoate.

Experimental Protocol:

Reaction Setup: To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile (0.1 M

solution of piperidine), add Butyl 3-chloropropanoate (1.0 equivalent).

Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen

atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

For less reactive amines or to increase the reaction rate, a non-nucleophilic base such as

potassium carbonate (K₂CO₃) can be added, and the reaction can be gently heated (e.g., to

70°C) in a solvent like dry dimethylformamide (DMF).

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed

with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel to

afford the pure Butyl 3-(piperidin-1-yl)propanoate.

Quantitative Data (Illustrative):
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Spectroscopic Data (Expected for Butyl 3-(piperidin-1-yl)propanoate):

¹H NMR: Resonances corresponding to the butyl ester protons, the piperidine ring protons,

and the two methylene groups of the propanoate chain.

¹³C NMR: Signals for the carbonyl carbon, the carbons of the butyl group, the carbons of the

piperidine ring, and the carbons of the propanoate backbone.

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the

product.

Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis can be employed to prepare butyl 3-alkoxypropanoates by

reacting Butyl 3-chloropropanoate with an alkoxide or a phenoxide. These products are of

interest in various fields, including fragrance and materials science.
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Example: Synthesis of Butyl 3-phenoxypropanoate

This protocol details the reaction of Butyl 3-chloropropanoate with sodium phenoxide.

Experimental Protocol:

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 equivalent)

in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

To this solution, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil)

portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room

temperature for 30 minutes or until the evolution of hydrogen gas ceases.

Reaction with Butyl 3-chloropropanoate: Add Butyl 3-chloropropanoate (1.0 equivalent)

to the freshly prepared sodium phenoxide solution at room temperature.

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C)

and stir until TLC analysis indicates the consumption of the starting material.

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of

water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash

the combined organic layers with water and brine, then dry over anhydrous magnesium

sulfate.

Purification: After filtration and removal of the solvent under reduced pressure, the crude

product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Illustrative):
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Nucleophilic Substitution: Synthesis of Azides
Organic azides are versatile intermediates that can be used in various transformations,

including the synthesis of amines via reduction and the construction of triazoles through "click"

chemistry.

Example: Synthesis of Butyl 3-azidopropanoate

This protocol describes the synthesis of Butyl 3-azidopropanoate from Butyl 3-
chloropropanoate.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve Butyl 3-chloropropanoate (1.0

equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone. Add sodium

azide (NaN₃, 1.2-1.5 equivalents).

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60

°C) until the reaction is complete as monitored by TLC.

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent

(e.g., diethyl ether). Wash the organic extract with water and brine to remove residual DMF

and inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully

concentrate under reduced pressure. Caution: Organic azides can be explosive, especially

when heated. It is crucial to avoid heating the neat compound to high temperatures. The

product is often used in the next step without extensive purification.

Quantitative Data (Illustrative):
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Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described reactions.

Starting Materials

Reaction Work-up Purification Final Product

Butyl 3-chloropropanoate

Stirring at RT or 70°C
under N2 atmosphere

Piperidine

Acetonitrile/DMF

K2CO3 (optional)

Solvent Evaporation Extraction with
Ethyl Acetate Washing with Water Drying over Na2SO4 Filtration Concentration Column Chromatography Butyl 3-(piperidin-1-yl)propanoate
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Caption: Experimental workflow for the N-alkylation of piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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